3-(Bromomethyl)-4-fluorobenzaldehyde
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Overview
Description
3-(Bromomethyl)-4-fluorobenzaldehyde is an organic compound that features both bromomethyl and fluorobenzaldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-fluorobenzaldehyde typically involves the bromination of 4-fluorobenzaldehyde. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination at the benzylic position.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of substituted benzaldehydes.
Oxidation: Formation of 3-(bromomethyl)-4-fluorobenzoic acid.
Reduction: Formation of 3-(bromomethyl)-4-fluorobenzyl alcohol.
Scientific Research Applications
3-(Bromomethyl)-4-fluorobenzaldehyde is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Employed in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-fluorobenzaldehyde depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state, leading to the formation of carboxylic acids or alcohols, respectively.
Comparison with Similar Compounds
3-(Chloromethyl)-4-fluorobenzaldehyde: Similar structure but with a chlorine atom instead of bromine.
3-(Bromomethyl)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
4-Fluorobenzaldehyde: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Uniqueness: 3-(Bromomethyl)-4-fluorobenzaldehyde is unique due to the presence of both bromomethyl and fluorobenzaldehyde groups, which confer distinct reactivity patterns. The bromomethyl group is highly reactive in nucleophilic substitution reactions, while the fluorobenzaldehyde moiety provides additional sites for functionalization and modification.
Properties
IUPAC Name |
3-(bromomethyl)-4-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-7-3-6(5-11)1-2-8(7)10/h1-3,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXWLRUSWUXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CBr)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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